7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one
Description
Structural Classification and General Importance of Furochromenone Scaffolds in Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, form the backbone of many natural and synthetic molecules with profound biological activities. Furochromenones belong to this broad class and are themselves part of the larger family of oxygen-containing heterocyclic compounds.
The furochromenone scaffold is a key structural element in a variety of natural products and synthetic derivatives. This core structure is a recurring motif in compounds that exhibit a wide spectrum of biological effects. The versatility of the furochromenone framework allows for the synthesis of diverse derivatives with potential applications in drug discovery and development. The ability to introduce various substituents onto the core structure enables the fine-tuning of their biological and physical properties.
Overview of 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one within Current Chemical Research
The specific compound, this compound, is a member of the furochromenone family. Its molecular formula is C10H6O4, and it has a molecular weight of 190.15 g/mol . calpaclab.com This compound is classified as a bioactive small molecule and is identified by the CAS Number 111507-77-8. calpaclab.com
Current research on furochromenone derivatives has explored their potential as tyrosinase inhibitors or activators. nih.gov Tyrosinase is an enzyme crucial for melanin (B1238610) biosynthesis, and its modulation has implications for treating hyperpigmentation or hypopigmentation disorders. nih.gov While direct research on this compound's effect on tyrosinase is not extensively detailed in the provided results, the study of related furochromenones highlights a promising avenue for future investigation. nih.gov
Historical Context and Evolution of Furochromenone Research
The study of chromone (B188151) derivatives, the parent structures of furochromenones, has a long history. Early research often focused on the synthesis and characterization of these compounds. For instance, the Pechmann-Duisberg reaction has been a classical method for synthesizing coumarin (B35378) and chromone derivatives. researchgate.net Over time, the focus of research has shifted towards understanding the biological activities of these compounds.
In recent years, there has been a surge in the design and synthesis of hybrid molecules incorporating the chromenone scaffold. mdpi.com This approach aims to create new compounds with enhanced biological activity and selectivity by combining the pharmacophoric features of chromenones with other bioactive moieties. mdpi.com This evolution in research from basic synthesis to the rational design of multifunctional molecules underscores the enduring importance of the furochromenone scaffold in medicinal chemistry.
Retrosynthetic Analysis of the this compound Skeleton
A retrosynthetic analysis of the this compound skeleton suggests that the molecule can be disconnected at the furan (B31954) ring. A primary disconnection across the C-O and C-C bonds of the furan ring would lead to a substituted 4,5-dihydroxycoumarin derivative. This key intermediate would possess functional groups amenable to an intramolecular cyclization to form the fused furan ring.
Further disconnection of the 4,5-dihydroxycoumarin precursor would likely involve the formation of the coumarin core itself. A common and effective method for coumarin synthesis is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. In this case, a 1,2,4-trihydroxybenzene derivative could serve as the phenolic precursor.
An alternative disconnection strategy for the furan ring could involve a [3+2] cycloaddition approach, where a suitable coumarin derivative acts as a three-atom component and a two-atom synthon is introduced to construct the furan moiety.
Established Synthetic Approaches to Furochromenone Derivatives
The synthesis of various furochromenone isomers, particularly the furo[3,2-c]chromen-4-one scaffold, has been well-documented. These established methods offer valuable insights into the construction of the fused furan-chromenone system and can be conceptually applied to the synthesis of the furo[4,3,2-de]chromenone core.
Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone in the synthesis of furochromenones. A prevalent strategy involves the use of 4-hydroxycoumarin as a readily available starting material. The furan ring is then constructed onto the coumarin scaffold through various cyclization reactions.
One such approach is the Yb(OTf)₃-catalyzed formal [3+2] annulation of 4-hydroxycoumarins with β-nitroalkenes, which proceeds through a cascade Michael addition, nucleophilic addition, and elimination sequence to furnish furo[3,2-c]chromen-4-ones. Another example is the iodine-mediated formal [3+2] annulation between 4-hydroxycoumarins and oxime esters.
Cyclocondensation reactions involve the joining of two or more molecules to form a cyclic product with the elimination of a small molecule, such as water or ammonia. In the context of furochromenone synthesis, this can involve the reaction of a coumarin derivative with a suitable bifunctional reagent to form the furan ring. For instance, the condensation of 4-hydroxycoumarin with α-halo ketones or α-haloketones followed by intramolecular cyclization is a common strategy.
A transition-metal-free, iodine-promoted one-pot cyclization between 4-hydroxycoumarins and acetophenones in the presence of ammonium acetate has been reported for the synthesis of 4H-furo[3,2-c]benzopyran-4-ones. scispace.com
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.
A notable example is the four-component reaction of substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate to afford 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones. urfu.ru This reaction proceeds through a sequence of Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration. urfu.ru
Controlling the regioselectivity and stereoselectivity of the synthetic reactions is crucial for obtaining the desired furochromenone isomer with the correct spatial arrangement of substituents. The choice of catalysts, starting materials, and reaction conditions plays a pivotal role in achieving this control.
For instance, regioselective synthesis of 4H-furo[3,2-c]chromen-4-one has been achieved through various routes, including the reaction of 4-hydroxycoumarin with chloroacetyl chloride followed by cyclization. researchgate.net The regioselectivity of cyclization reactions can often be directed by the electronic and steric properties of the substituents on the coumarin ring and the incoming reagent.
Specific Synthetic Pathways for this compound and its Precursors
A potential starting point would be the synthesis of a 4,5-dihydroxycoumarin derivative. This could be achieved through a Pechmann condensation of 1,2,4-trihydroxybenzene with a suitable β-ketoester, such as ethyl acetoacetate, under acidic conditions. The regioselectivity of this reaction would be a critical factor to control.
Once the 4,5-dihydroxycoumarin is obtained, the next step would involve the introduction of a two-carbon unit at the 4-position, which can then undergo intramolecular cyclization to form the furan ring. A possible approach could be the reaction of the 4,5-dihydroxycoumarin with an α-haloacetyl derivative, such as ethyl chloroacetate. The resulting ether at the 4-position could then undergo an intramolecular Claisen condensation or a similar cyclization reaction to form the furo[4,3,2-de]chromenone skeleton. The final step would involve ensuring the presence of the hydroxyl group at the 7-position, which would be dictated by the initial choice of the substituted phenol.
Below is a table summarizing some of the key synthetic strategies for furochromenone systems that could be conceptually adapted for the synthesis of the target compound.
| Synthetic Strategy | Key Reactants | Resulting Furochromenone System | Key Features |
| Annulation | 4-Hydroxycoumarin, β-Nitroalkenes | Furo[3,2-c]chromen-4-ones | Yb(OTf)₃-catalyzed, [3+2] annulation |
| Annulation | 4-Hydroxycoumarin, Oxime esters | Furo[3,2-c]chromen-4-ones | Iodine-mediated, [3+2] annulation |
| Cyclocondensation | 4-Hydroxycoumarins, Acetophenones | 4H-Furo[3,2-c]benzopyran-4-ones | Iodine-promoted, one-pot reaction scispace.com |
| Multi-Component Reaction | Nitrostyrenes, Aldehydes, Coumarins, Ammonium Acetate | Furo[3,2-c]chromen-4-ones | Four-component, sequential additions and cyclization urfu.ru |
Catalytic Pathways to this compound: A Focus on Modern Synthetic Methodologies
The synthesis of this compound and its related furochromenone frameworks is a significant area of research, driven by the diverse biological activities exhibited by this class of compounds. Modern synthetic strategies are increasingly reliant on catalytic methods to enhance efficiency, selectivity, and sustainability. This article delves into the pivotal role of various catalytic systems in the construction of these complex heterocyclic structures, with a particular emphasis on transition metal-catalyzed reactions, biogenic nanoparticle catalysis, and catalyst-free microwave-assisted approaches, all viewed through the lens of green chemistry principles.
Structure
3D Structure
Properties
IUPAC Name |
10-hydroxy-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(11),4,8(12),9-tetraen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-6-2-7-10-5(4-13-7)1-9(12)14-8(10)3-6/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZDPSWHUGNQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)OC3=C2C(=CC(=C3)O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms in Furochromenone Synthesis and Transformations
Mechanistic Pathways for Chromene Ring Formation (e.g., Pechmann Condensation)
The formation of the chromone (B188151) (or more commonly, the isomeric coumarin) ring system is a foundational step in the synthesis of many furochromenones. The Pechmann condensation, discovered by Hans von Pechmann, is a classic and versatile method for synthesizing coumarins from a phenol (B47542) and a β-keto ester under acidic conditions. wikipedia.orgnumberanalytics.comnumberanalytics.com While furochromenones are chromone derivatives, the principles of the Pechmann condensation are highly relevant to the formation of the core benzopyranone structure.
The mechanism of the Pechmann condensation has been the subject of considerable study and some debate, with the exact sequence of events potentially varying based on substrates and reaction conditions. researchgate.netarkat-usa.org The generally accepted key steps are:
Transesterification or Electrophilic Substitution: The reaction can be initiated in one of two ways. The first pathway involves an initial acid-catalyzed transesterification between the phenol and the β-keto ester to form a phenyl ester intermediate. numberanalytics.comnumberanalytics.com The alternative pathway, supported by NMR and mass spectrometry evidence under certain conditions, suggests an initial electrophilic aromatic substitution (a Friedel-Crafts-type acylation) of the activated phenol ring by the protonated β-keto ester. researchgate.netarkat-usa.org
Intramolecular Ring Closure: Following the initial step, cyclization occurs. If the first step was transesterification, the resulting phenyl ester can undergo a Fries rearrangement to form an ortho-acylphenol, which then cyclizes. numberanalytics.comnumberanalytics.com Alternatively, the ester can be attacked directly at the ortho position by the activated carbonyl group of the keto function. wikipedia.org If the initial step was electrophilic substitution, the resulting intermediate undergoes an intramolecular transesterification to close the ring. arkat-usa.org
Dehydration: The final step in all proposed pathways is the acid-catalyzed dehydration of the cyclic alcohol intermediate to form the aromatic pyrone ring, yielding the stable coumarin (B35378) product. wikipedia.orgresearchgate.net
Strong acids such as sulfuric acid, methanesulfonic acid, or Lewis acids like aluminum chloride are typically employed as catalysts. researchgate.net The choice of catalyst and the reactivity of the phenolic substrate (e.g., highly activated phenols like resorcinol) can significantly influence the reaction conditions, allowing for milder pathways where applicable. wikipedia.org
Table 1: Proposed Mechanistic Pathways for Pechmann Condensation
| Pathway | Step 1 | Step 2 | Step 3 |
| Pathway A | Transesterification | Intramolecular Electrophilic Attack | Dehydration |
| Pathway B | Transesterification | Fries Rearrangement & Cyclization | Dehydration |
| Pathway C | Electrophilic Aromatic Substitution | Intramolecular Transesterification | Dehydration |
Detailed Mechanisms of Furan (B31954) Ring Annulation Reactions
Annulation, or the building of a new ring onto an existing structure, is central to forming the furo[4,3,2-de]chromenone skeleton. The construction of the furan ring can be achieved through various methods, often involving the cyclization of a precursor molecule containing the necessary atoms.
One of the most fundamental and widely used methods for furan synthesis is the Paal-Knorr synthesis . organic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.org In the context of 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one synthesis, a key intermediate would be a chromone derivative bearing a 1,4-dicarbonyl moiety at the appropriate positions. The mechanism proceeds as follows:
Protonation and Enolization: One of the carbonyl groups is protonated by the acid catalyst. The oxygen of the other carbonyl group then acts as an internal nucleophile, attacking the carbon of the protonated carbonyl. This is often described as the attack of an enol form of one carbonyl onto the other. organic-chemistry.org
Cyclization: This nucleophilic attack results in the formation of a five-membered cyclic hemiacetal (a dihydrofuranol).
Dehydration: The intermediate undergoes two dehydration steps, driven by the formation of the stable aromatic furan ring.
Recent synthetic strategies have expanded the toolbox for furan annulation. Metal-catalyzed reactions, for instance, offer powerful alternatives. Copper-catalyzed annulation of 1,3-dicarbonyl compounds with reagents like diethylene glycol (acting as an ethyne (B1235809) surrogate) can produce 2,3-disubstituted furans. organic-chemistry.org Similarly, copper-mediated intermolecular annulation between alkyl ketones and β-nitrostyrenes provides a regioselective route to multisubstituted furans. organic-chemistry.org For the specific synthesis of furochromenones, strategies involving the reaction of an imidazolium (B1220033) ylide with an α-ylidene-β-diketone in an ionic liquid have been reported as a metal-free annulation approach. researchgate.net
Intramolecular Cyclization and Rearrangement Mechanisms
Intramolecular reactions are critical in the synthesis of polycyclic systems like furochromenones, as they are often more favorable than their intermolecular counterparts due to a higher effective concentration of the reacting groups. wikipedia.org The success of an intramolecular cyclization is governed by a balance of entropic and enthalpic factors, including ring strain in the transition state. wikipedia.org The formation of five- and six-membered rings is generally favored, which aligns well with the construction of the furan and pyran rings in the target molecule. wikipedia.orgyoutube.com
The ring-closing steps in both the Pechmann condensation and the Paal-Knorr furan synthesis are prime examples of intramolecular cyclization. Another relevant intramolecular reaction is the Dieckmann condensation , which is the intramolecular version of the Claisen condensation and is used to form cyclic β-keto esters. youtube.com While not directly forming the furochromenone core, it is a key reaction for creating five- and six-membered carbocyclic rings that could be precursors.
Rearrangement reactions can also play a role in generating the required structural motifs. While major skeletal rearrangements like the Hofmann or Favorskii rearrangements are less common in the direct synthesis of the furochromenone core, they are fundamental mechanistic processes in organic chemistry. youtube.comyoutube.com The Hofmann rearrangement converts a primary amide into an amine with one fewer carbon atom via an isocyanate intermediate. youtube.comyoutube.com The Favorskii rearrangement involves the conversion of an α-halo ketone to a carboxylic acid derivative, often with ring contraction, proceeding through a cyclopropanone (B1606653) intermediate. youtube.com Understanding these rearrangements provides insight into the potential for molecular reorganization during complex syntheses.
Role of Intermediate Species in Furochromenone Reaction Sequences
The progression of a multi-step synthesis is dictated by the formation and subsequent reaction of various intermediate species. Identifying and, where possible, isolating these intermediates is crucial for confirming a proposed reaction mechanism.
In the Pechmann condensation , several key intermediates have been proposed or detected:
Phenyl Ester: Formed from the initial transesterification between the phenol and β-keto ester. numberanalytics.com
ortho-Acylphenol: A critical intermediate in pathways involving a Fries-like rearrangement. numberanalytics.comnumberanalytics.com
Cinnamic Acid Derivative: High-resolution mass spectrometry has identified this intermediate in some Pechmann reactions, suggesting a pathway that begins with electrophilic substitution followed by dehydration and then cyclization. arkat-usa.org
Cyclic Hemiacetal/Alcohol: The non-aromatic, hydroxylated heterocyclic intermediate formed just before the final dehydration step. wikipedia.org
In Paal-Knorr furan synthesis , the key intermediates are:
Monoenol: The reaction is believed to proceed through the enol form of the 1,4-dicarbonyl compound. organic-chemistry.org
Dihydrofuranol: The five-membered cyclic hemiacetal formed after the intramolecular nucleophilic attack. organic-chemistry.org
In rearrangements, distinct intermediates define the reaction path. The isocyanate is the hallmark intermediate of both the Hofmann and Curtius rearrangements, which subsequently reacts with water to form a carbamic acid that decarboxylates to the amine. youtube.com The highly strained cyclopropanone is the characteristic intermediate of the Favorskii rearrangement. youtube.com
Kinetic and Thermodynamic Considerations in Furochromenone Synthetic Reactions
The outcome of a chemical synthesis is governed by the principles of chemical kinetics and thermodynamics. The reaction that proceeds fastest (the kinetically favored product) may not always lead to the most stable product (the thermodynamically favored product).
In the context of the Pechmann condensation , reaction conditions such as temperature and catalyst acidity can be manipulated to control the outcome. wikipedia.orgarkat-usa.org Harsh conditions may be required for less reactive phenols, while highly activated phenols can react under milder conditions, potentially altering the mechanistic pathway and favoring one product over another. wikipedia.org The rate-determining step can vary depending on the specific mechanism; in some cases, it may be the initial electrophilic attack, while in others it could be the cyclization step. organic-chemistry.org
For intramolecular cyclizations , kinetic favorability is heavily influenced by the length of the chain connecting the reactive groups. wikipedia.org The formation of 5- and 6-membered rings is kinetically rapid due to a high probability of the ends meeting in a reactive conformation and minimal ring strain in the transition state. The formation of smaller (3-4 membered) or medium-sized (8-13 membered) rings is often kinetically disfavored due to angle strain or transannular strain, respectively. wikipedia.org
Advanced Spectroscopic and Crystallographic Characterization of 7 Hydroxyfuro 4,3,2 De Chromen 4 2h One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled insight into the atomic-level structure of molecules in solution. Through the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals becomes achievable.
One-Dimensional NMR (¹H, ¹³C) Chemical Shift Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus. libretexts.org Electronegative atoms and unsaturated groups, such as those present in the furochromenone scaffold, tend to deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). libretexts.orglibretexts.org
For 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one and its analogues, the ¹H NMR spectrum typically reveals signals for aromatic protons, protons on the furan (B31954) and pyran rings, and any substituent protons. rsc.orgiosrjournals.org The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. msu.edu Similarly, the ¹³C NMR spectrum displays distinct signals for each unique carbon atom, including the carbonyl carbon of the lactone, aromatic carbons, and carbons of the heterocyclic rings. hmdb.ca The chemical shifts are influenced by the nature and position of substituents on the furochromenone core. pdx.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Furochromenone Analogues
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.0 - 8.5 | 100 - 150 |
| Furan Ring CH | 6.5 - 7.8 | 105 - 150 |
| Pyranone Ring CH | 6.0 - 8.0 | 100 - 165 |
| Lactone C=O | - | 150 - 180 |
| Phenolic OH | 9.0 - 13.0 | - |
Note: These are general ranges and can vary based on the specific analogue and solvent used.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are essential for establishing the connectivity between them. emerypharma.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons (vicinal coupling). sdsu.eduyoutube.com It is instrumental in tracing out the spin systems within the molecule, such as the protons on the aromatic and heterocyclic rings. emerypharma.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduprinceton.edu Each cross-peak in the spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons. researchgate.netyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). sdsu.eduprinceton.edu HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For instance, correlations from a proton to a carbonyl carbon can confirm the position of the lactone group. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment provides information about the spatial proximity of protons. researchgate.netyoutube.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled. This is particularly useful for determining the stereochemistry and conformation of the molecule. science.gov
Through the combined interpretation of these 2D NMR spectra, a detailed and unambiguous structural assignment of this compound and its analogues can be achieved. researchgate.netresearchgate.netscience.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. It also offers insights into the structure of a molecule through the analysis of its fragmentation patterns. imreblank.ch
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that can measure the m/z of an ion to several decimal places. rsc.org This high precision allows for the unambiguous determination of the elemental formula of a compound, as each unique combination of atoms will have a slightly different exact mass. researchgate.net For this compound, HRMS would be used to confirm its molecular formula of C₁₁H₆O₄.
Hyphenated Techniques (GC-MS, LC-MS) in Furochromenone Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. nih.govnih.govnih.gov These methods are widely used for the analysis of complex mixtures containing furochromenones and their analogues. hmdb.ca
In GC-MS, volatile and thermally stable compounds are separated in a gas chromatograph before being introduced into the mass spectrometer. For less volatile compounds like many furochromenones, derivatization may be necessary to increase their volatility. In LC-MS, compounds are separated in a liquid chromatograph, which is suitable for a wider range of compounds, including those that are not volatile or are thermally labile. nih.gov
The mass spectrometer in both techniques provides a mass spectrum for each separated component, allowing for its identification based on its molecular ion and fragmentation pattern. The fragmentation of furochromenones in the mass spectrometer often involves characteristic losses of small molecules like CO and CO₂ from the pyranone ring, as well as cleavages of the furan ring and any side chains. imreblank.chlibretexts.orgmiamioh.eduresearchgate.netmdpi.com Analysis of these fragmentation patterns can provide valuable structural information and help to differentiate between isomers. libretexts.orgresearchgate.net
Table 2: Common Fragmentation Pathways for Furochromenone Analogues in Mass Spectrometry
| Fragmentation Process | Neutral Loss | Significance |
| Decarbonylation | CO | Characteristic of the α,β-unsaturated lactone system. |
| Decarboxylation | CO₂ | Can occur from the lactone moiety. |
| Retro-Diels-Alder (RDA) | Varies | Cleavage of the pyranone ring, providing structural information. |
| Loss of substituents | Varies | Loss of groups attached to the furochromenone core. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. rsc.org Different functional groups absorb at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of specific groups in a molecule. researchgate.net For this compound and its analogues, key IR absorption bands would include:
A broad O-H stretching vibration for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹. researchgate.net
A strong C=O stretching vibration for the lactone carbonyl group, usually around 1700-1750 cm⁻¹. rsc.orgresearchgate.net
C=C stretching vibrations for the aromatic and heterocyclic rings in the 1450-1650 cm⁻¹ region. researchgate.net
C-O stretching vibrations for the ether linkages in the furan and pyran rings, typically between 1000-1300 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound Analogues
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Lactone (C=O) | C=O Stretch | 1700 - 1750 (strong) |
| Aromatic/Heterocyclic | C=C Stretch | 1450 - 1650 |
| Ether (C-O-C) | C-O Stretch | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. rsc.org The absorption maxima (λ_max) and molar absorptivities (ε) are characteristic of the chromophores present in the molecule. The extended conjugated system of the furochromenone core gives rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic and heterocyclic rings, as well as the solvent used. researchgate.net
Computational Chemistry and Theoretical Modeling of 7 Hydroxyfuro 4,3,2 De Chromen 4 2h One and Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of molecules. These methods provide a detailed understanding of electron distribution, which is key to predicting a molecule's reactivity and stability. For chromenone derivatives, DFT has been employed to explore their binding modes and reactivity. nih.gov Such studies can determine the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting how the molecule will interact with other chemical species. The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability.
In the context of 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one, DFT calculations can elucidate the effects of the fused furo-chromenone core and the hydroxyl substituent on the molecule's electronic landscape. These calculations can map the electrostatic potential to identify electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attacks, respectively. This information is critical for designing and synthesizing new derivatives with enhanced biological activity. For instance, a study on H1R antagonists utilized DFT to predict drug reactivity, highlighting the utility of this method in drug design. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule (ligand), such as a this compound derivative, might bind to a specific protein target.
For example, molecular docking studies on 7-hydroxy-6-methoxy-2H-chromen-2-one, a related compound, were used to investigate its interaction with the lipoxygenase (LOX) enzyme, revealing its potential as an anti-inflammatory agent. nih.gov Similarly, docking simulations of 4-hydroxyquinolone analogues with anaplastic lymphoma kinase and cyclin-dependent kinase 2 have provided insights into their anticancer activities. rsc.org These studies typically identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding affinity. For this compound, docking simulations could be instrumental in identifying potential biological targets by screening it against a library of proteins implicated in various diseases.
Table 1: Examples of Molecular Docking Studies on Related Chromenone Derivatives
| Compound/Derivative | Target Protein | Key Findings |
|---|---|---|
| 7-hydroxy-6-methoxy-2H-chromen-2-one | Lipoxygenase (LOX) | Displayed significant molecular interactions, suggesting potential as an anti-inflammatory lead compound. nih.gov |
| 4-hydroxyquinolone analogues | Anaplastic lymphoma kinase, Cyclin-dependent kinase 2 | Showed promising docking scores, correlating with in vitro anticancer activity. rsc.org |
| 3-Hydroxypyridine-4-one derivatives | Acetylcholinesterase | Phenyl group formed hydrophobic interactions; piperidine (B6355638) ring nitrogen showed π-cation interactions. nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the flexibility of the ligand and the protein's active site.
The Automated Topology Builder (ATB) provides resources for developing molecular force fields necessary for MD simulations of biomolecular systems, including chromenone derivatives like (2R)-7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one. uq.edu.auuq.edu.au MD simulations can be used to refine the results of molecular docking by assessing the stability of the predicted binding poses. Furthermore, these simulations can calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. For this compound, MD simulations could be used to study its conformational landscape in solution and to observe the dynamic behavior of its complex with a target protein, providing critical information for the design of more effective derivatives. Studies on novel acetylcholinesterase inhibitors have utilized MD simulations to confirm the stability of the ligand in the active site. nih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable in confirming the structure of newly synthesized compounds. By comparing the computationally predicted spectra with experimentally obtained data, researchers can verify the identity and purity of their samples. For instance, the PubChem entry for 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one includes computed NMR data. nih.gov The ATB repository also indicates the availability of NMR data for related chromenone structures, which can be used in conjunction with computational predictions for structural elucidation. uq.edu.auuq.edu.au For this compound, computational prediction of its spectroscopic properties would be a valuable tool for its synthesis and characterization.
In Silico Structure-Activity Relationship (SAR) Studies
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using computational methods. ej-chem.org These studies are crucial for optimizing lead compounds in drug discovery. By systematically modifying the structure of a parent molecule like this compound and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to build a quantitative structure-activity relationship (QSAR) model.
Such models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the synthetic efforts towards more potent and selective compounds. For example, SAR studies on 4-hydroxyquinazoline (B93491) derivatives helped in identifying key structural features for their inhibitory activity against PARPi-resistant cell lines. mdpi.com Similarly, SAR studies on 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties identified compounds with potent cytotoxic activity against various cancer cell lines. nih.gov For this compound, in silico SAR studies could accelerate the discovery of new derivatives with improved therapeutic potential.
Biological Activity and Molecular Interactions of Furochromenone Derivatives in Vitro Studies
Anti-Cancer Activity: Evaluation of Cellular Cytotoxicity and Antiproliferative Effects in Cell Lines
Furochromenone derivatives and related coumarin-based structures have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.
One study synthesized a series of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazole (B32235) moieties. These compounds were screened for their cytotoxic potential against six human cancer cell lines: AGS (gastric adenocarcinoma), MGC-803 (gastric cancer), HCT-116 (colorectal carcinoma), A-549 (lung carcinoma), HepG2 (liver carcinoma), and HeLa (cervical cancer). Several of the synthesized analogues showed better cytotoxic activity than the parent compound, 7-hydroxy-4-phenylchromen-2-one. Notably, the derivative 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (compound 4d) exhibited the most potent activity against the AGS cell line, with an IC₅₀ value of 2.63 ± 0.17 µM. nih.gov Further analysis revealed that this compound exerts its antiproliferative effects by inducing apoptosis and arresting the cell cycle in the G2/M phase. nih.gov
Similarly, research into highly oxygenated furo[3,2-c]chromen-4-one derivatives showed promising activity against breast and prostate cancer cell lines. beilstein-archives.org Compounds were tested against a panel including colon (HCT-116, SW-620), lung (A-549), prostate (PC-3), and breast (MCF-7) cancer cells. Specific derivatives demonstrated significant cytotoxicity, with IC₅₀ values of 6.9 µM, 2.8 µM, and 5.3 µM against the MCF-7 breast cancer cell line. One compound also showed notable activity against the PC-3 prostate cancer cell line with an IC₅₀ value of 3.8 µM. beilstein-archives.org
The anticancer potential of 7-hydroxycoumarin has also been investigated in cisplatin-resistant ovarian cancer cells. This compound was found to preferentially inhibit the proliferation of these cancer cells while having significantly less effect on normal cells. ajol.info The mechanism of action was attributed to the induction of apoptosis through a caspase-linked pathway and the arrest of the cell cycle at the G2/M phase. ajol.info
| Compound Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS | Gastric Adenocarcinoma | 2.63 ± 0.17 | nih.gov |
| Furo[3,2-c]chromen-4-one derivative (9d) | MCF-7 | Breast Cancer | 2.8 | beilstein-archives.org |
| Furo[3,2-c]chromen-4-one derivative (9f) | MCF-7 | Breast Cancer | 5.3 | beilstein-archives.org |
| Furo[3,2-c]pyran-4-one derivative (5a) | MCF-7 | Breast Cancer | 6.9 | beilstein-archives.org |
| Furo[3,2-c]chromen-4-one derivative (9d) | PC-3 | Prostate Cancer | 3.8 | beilstein-archives.org |
Antimicrobial Activity: Inhibition Profiles against Bacterial and Fungal Strains
Derivatives of the core chromenone structure have been evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.
A study on novel 4-Hydroxycoumarin derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. When tested against Staphylococcus aureus (a Gram-positive bacterium), compounds showed significant zones of inhibition, with some reaching 26.5 ± 0.84 mm. Activity was also observed against Salmonella typhimurium (a Gram-negative bacterium), with one derivative producing an inhibition zone of 19.5 ± 0.70 mm. scielo.br In another study, newly synthesized 4-hydroxycoumarin derivatives showed antibacterial effects against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, but were inactive against Gram-negative species such as Escherichia coli and Pseudomonas aeruginosa. nih.gov
In the realm of antifungal research, a series of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety were designed and evaluated. nih.gov These compounds were tested against a panel of six phytopathogenic fungi. One compound in particular, 5f, emerged as a promising fungicide candidate against Botrytis cinerea, with an EC₅₀ value of 5.75 μg/mL, which was significantly better than the commercial fungicides Osthole (33.20 μg/mL) and Azoxystrobin (64.95 μg/mL). This same compound also showed notable activity against Rhizoctorzia solani, with an EC₅₀ value of 28.96 μg/mL. nih.gov
| Compound Type | Microorganism | Activity Type | Result | Reference |
|---|---|---|---|---|
| 4-Hydroxycoumarin derivative (2) | Staphylococcus aureus | Antibacterial | 26.5 ± 0.84 mm inhibition zone | scielo.br |
| 4-Hydroxycoumarin derivative (5) | Salmonella typhimurium | Antibacterial | 19.5 ± 0.70 mm inhibition zone | scielo.br |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | Antibacterial | 34.5 mm inhibition zone | nih.gov |
| Fluorinated 7-hydroxycoumarin derivative (5f) | Botrytis cinerea | Antifungal | EC₅₀ = 5.75 µg/mL | nih.gov |
| Fluorinated 7-hydroxycoumarin derivative (5f) | Rhizoctorzia solani | Antifungal | EC₅₀ = 28.96 µg/mL | nih.gov |
Enzymatic Inhibition Studies
Cholinesterases (e.g., AChE, BChE) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. nih.gov Various chromenone derivatives have been investigated for this purpose. A series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated, with several compounds showing high potency and selectivity against BChE over AChE. nih.gov For instance, compound 4k exhibited potent BChE inhibition with an IC₅₀ value of 0.65 ± 0.13 µM. nih.gov Kinetic studies revealed a competitive-type inhibition mechanism for this compound. nih.gov Other derivatives with 4-chlorobenzyloxy (4c) and 4-bromobenzyloxy (4d) substitutions also showed significant BChE inhibitory activity, with IC₅₀ values of 0.89 ± 0.24 µM and 1.19 ± 0.31 µM, respectively. nih.gov Another study focusing on novel hybrids identified a potent dual inhibitor of both AChE (IC₅₀ = 0.39 μM) and BChE (IC₅₀ = 0.28 μM). mdpi.com
β-Secretase (BACE-1) Inhibition
β-Secretase (BACE-1) is a primary therapeutic target for Alzheimer's disease as it is involved in the production of amyloid-β peptides. nih.govnorthwestern.edu In vitro studies have explored furochromenone derivatives as potential BACE-1 inhibitors. A series of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes and their hydrazone derivatives were evaluated for their inhibitory activity against BACE-1. mdpi.comsemanticscholar.org These studies identified that certain substitutions on the furochromenone scaffold could lead to moderate inhibitory effects against the enzyme, suggesting that this chemical backbone is a viable starting point for the development of multi-target-directed ligands for Alzheimer's disease. mdpi.comsemanticscholar.org
Cyclooxygenase (COX-2) and Lipoxygenase (LOX-5/15) Inhibition
The enzymes cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) are involved in inflammatory pathways. The same series of 5-oxo-5H-furo[3,2-g]chromene derivatives were also tested for their ability to inhibit these enzymes. mdpi.comsemanticscholar.org The results indicated that some of these compounds moderately inhibit both COX-2 and lipoxygenases (LOX-5 and LOX-15). mdpi.com For example, a derivative substituted with a 4-methoxyphenyl group (compound 2f) was the most active against LOX-15, with an IC₅₀ value of 8.2 μM. mdpi.com Another compound, the 3,5-dimethoxyphenyl–substituted derivative (2g), also exhibited a significant inhibitory effect against LOX-15 with an IC₅₀ of 10.6 μM. mdpi.com
| Enzyme Target | Compound Derivative | IC₅₀ or Kᵢ | Reference |
|---|---|---|---|
| BChE | Amino-chromenone (4k) | IC₅₀ = 0.65 ± 0.13 µM | nih.gov |
| BChE | Amino-chromenone (4c) | IC₅₀ = 0.89 ± 0.24 µM | nih.gov |
| AChE | Hybrid compound (8i) | IC₅₀ = 0.39 µM | mdpi.com |
| BChE | Hybrid compound (8i) | IC₅₀ = 0.28 µM | mdpi.com |
| LOX-15 | 5-oxo-5H-furo[3,2-g]chromene (2f) | IC₅₀ = 8.2 µM | mdpi.com |
| LOX-15 | 5-oxo-5H-furo[3,2-g]chromene (2g) | IC₅₀ = 10.6 µM | mdpi.com |
Carbonic Anhydrase Isoform Selectivity (e.g., hCA IX and XII)
Tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII are validated targets for cancer therapy as they are involved in pH regulation and tumor progression. nih.gov Several studies have demonstrated that chromene and furo-chromene scaffolds are effective and selective inhibitors of these cancer-related isoforms, with little to no activity against the off-target cytosolic isoforms hCA I and II. nih.govresearchgate.netnih.gov
One study investigated two libraries of 2H-chromene and 7H-furo-chromene derivatives. nih.gov A standout compound, a 2H-chromene derivative with a 4′-methoxyphenyl-7-oxoethoxy moiety, inhibited hCA IX and hCA XII with Kᵢ values of 0.53 µM and 0.47 µM, respectively. nih.gov This confirmed the high potential of these scaffolds for designing isozyme-selective inhibitors. researchgate.net Another investigation of coumarin (B35378) and psoralen derivatives found that they were active against hCA IX and XII in the low micromolar to nanomolar range, while showing no activity towards hCA I and II, further corroborating the selectivity of these structural classes. nih.govresearchgate.net
| Compound Derivative | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |
|---|---|---|---|
| 2H-chromene (EMAC10163b) | 0.53 µM | 0.47 µM | nih.gov |
| 7-hydroxycoumarinamide (19) | 19.1 µM | 64.9 µM | unimi.it |
| 7-hydroxycoumarinamide (20) | 33.9 µM | 42.6 µM | unimi.it |
Structure-Activity Relationships (SAR) for Furochromenone Bioactivity
For instance, the presence and location of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are critical determinants of activity. Studies on various chromone (B188151) derivatives have indicated that hydroxylation, particularly at the C-7 position, can be crucial for various biological effects. The furan (B31954) ring fused to the chromone core also plays a pivotal role in modulating the molecule's interaction with biological targets. The specific angular fusion in the furo[4,3,2-de]chromene series, as seen in the subject compound, creates a unique three-dimensional structure that will dictate its binding affinity and specificity for various enzymes and receptors.
In broader studies of compounds with similar core structures, the introduction of different functional groups on the chromone ring has been shown to modulate activities such as enzyme inhibition and antioxidant potential. For example, in related styrylchromones, the presence of a catechol (dihydroxy) moiety on an attached phenyl ring significantly enhances antioxidant and enzyme inhibitory activities. While 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one does not possess a styryl group, the principle that the number and position of hydroxyl groups are key to bioactivity is a recurring theme.
Table 1: General Structure-Activity Relationship Observations in Chromone Derivatives
| Structural Feature | Influence on Bioactivity |
| Hydroxyl Groups | Number and position are critical; often enhance antioxidant and enzyme inhibitory activities. |
| Methoxy Groups | Can modulate activity, sometimes decreasing it compared to hydroxyl groups. |
| Fused Rings | The nature and stereochemistry of fused rings (like the furan ring) influence target specificity. |
| Substituent Position | The specific carbon atom where a substituent is attached can drastically alter biological effects. |
Exploration of Molecular Targets and Underlying Signaling Pathways
Direct molecular targets for this compound have not been explicitly identified in the reviewed literature. However, the furochromenone scaffold is known to interact with a variety of enzymes. For example, certain furo[3,2-g]chromene derivatives have been investigated as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and β-secretase, enzymes implicated in the pathology of Alzheimer's disease.
Furthermore, other related chromone derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases. The mechanism of action often involves the compound binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the catalytic reaction. The specific interactions, such as hydrogen bonding from the hydroxyl group of the target compound to amino acid residues in the enzyme's active site, are crucial for this inhibition.
Given the structural similarities, it is plausible that this compound could be investigated for its potential to modulate the activity of such enzymes. However, without direct experimental evidence, this remains speculative.
Antioxidant and Free Radical-Scavenging Activities
The antioxidant and free radical-scavenging properties of phenolic compounds, including various chromone derivatives, are well-established. The 7-hydroxy group of this compound suggests that it may possess antioxidant capabilities. Phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging chain reactions.
The efficacy of a phenolic compound as an antioxidant is often related to the stability of the resulting phenoxyl radical. The fused furan and pyrone rings in the structure of this compound would influence the delocalization of the unpaired electron in the phenoxyl radical, which in turn affects its antioxidant potential.
In vitro assays commonly used to evaluate antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. While specific data for this compound in these assays is not available, studies on other 7-hydroxychromone derivatives have demonstrated their capacity to scavenge free radicals. The presence of a hydroxyl group at the C-7 position is generally considered favorable for antioxidant activity in the chromone class.
Table 2: Common In Vitro Assays for Antioxidant Activity
| Assay | Principle |
| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical. |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |
| ABTS Radical Cation Decolorization | Measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. |
Future research focusing specifically on this compound is necessary to elucidate its precise biological activities, identify its molecular targets, and quantify its antioxidant potential.
Chemical Modification and Derivatization Strategies for 7 Hydroxyfuro 4,3,2 De Chromen 4 2h One
Functionalization at the Hydroxyl Group (C-7) to Alter Biological and Chemical Properties
One prominent approach involves the "click chemistry" paradigm, where an alkyne or azide (B81097) group is introduced at the 7-hydroxy position via an ether linkage. This allows for the subsequent attachment of a wide range of molecules with complementary functionality, facilitating the rapid synthesis of diverse derivatives. For instance, a series of 1,2,4-triazole (B32235) derivatives linked to a 7-hydroxy-4-phenylchromen-2-one scaffold were synthesized using this method. nih.gov
Another strategy involves the reaction of the hydroxyl group with various alkylating or acylating agents. For example, 7-hydroxy-4-methyl-2H-chromen-2-one has been reacted with p-toluenesulfonyl chloride in the presence of potassium carbonate to yield the corresponding tosylate. researchgate.net Similarly, reaction with methanesulfonyl chloride can produce the methanesulfonate (B1217627) derivative. researchgate.net These modifications can serve as intermediates for further synthetic transformations or directly impact the biological profile of the parent compound.
The introduction of an O-β-D-glucopyranosyloxy moiety at the C-7 position has also been explored. researchgate.net This glycosylation is achieved by condensing the 7-hydroxychromone with 2,3,4,6-tetra-o-acetyl-α-D-glucopyranosyl bromide, followed by deacetylation. researchgate.net Such modifications can enhance the water solubility and bioavailability of the parent compound.
Modifications of the Furan (B31954) Ring Moiety for Structural Diversity
The furan ring, a key component of the furochromenone structure, offers multiple avenues for chemical modification to achieve structural diversity and modulate biological activity. The furan moiety is less aromatic than benzene, which contributes to its lability and reactivity. wikipedia.org
One strategy involves the introduction of substituents onto the furan ring. For example, in a series of 4-oxo-4H-furo[2,3-h]chromene derivatives, various phenyl groups with different substituents (e.g., 3-chlorophenyl, 4-chlorophenyl, 4-methoxyphenyl) were present on the furan ring, leading to varied biological activities. nih.gov The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can significantly influence the compound's interaction with biological targets. nih.gov
The Paal-Knorr synthesis and related cyclization reactions are fundamental in constructing the furan ring itself, often starting from 1,4-dicarbonyl compounds. wikipedia.orgnih.gov More advanced strategies involve the oxidative dearomatization of furan precursors followed by cyclization to form substituted furans. nih.gov
The use of organosilyl groups has proven to be a valuable tool in the synthesis of multi-substituted furan rings. psu.edu Silyl groups can act as blocking groups, directing the introduction of other functional groups to specific positions on the furan ring. psu.edu They can also be replaced by various electrophiles through ipso-substitution, providing a versatile method for functionalization. psu.edu
Chemical Modifications of the Chromenone Ring System
Common reactions involving the chromenone ring include:
Oxidation: The hydroxyl group at C-7 can be oxidized.
Reduction: The carbonyl group of the pyrone ring can be reduced to a hydroxyl group.
Substitution: The aromatic part of the chromenone ring can undergo electrophilic substitution reactions.
A key synthetic route to the chromenone core is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. nih.gov Various acids, such as sulfuric acid, polyphosphoric acid, and methanesulfonyl chloride, can be used to facilitate the ring closure. ijrpc.com
Introduction of substituents at various positions of the chromenone ring is a common strategy. For example, the introduction of a methyl group at the C-4 position is a frequent modification. researchgate.netnih.gov Furthermore, aminomethylation at the C-8 position via the Mannich reaction has been used to introduce imidazole (B134444) and pyrazole (B372694) moieties. The attachment of a styryl group to the chromenone core leads to the formation of styrylchromones, which have shown a range of biological activities. scienceopen.com
Synthesis of Novel Furochromenone Analogs and Design of Compound Libraries
The development of novel furochromenone analogs often involves the combination of modification strategies for the different ring systems. The goal is to create compound libraries with diverse structures to screen for desired biological activities.
A modular approach to synthesizing furo[3,2-c]chromen-4-ones has been developed via a ytterbium(III) triflate-catalyzed [3+2] annulation of 4-hydroxycoumarins with β-nitroalkenes. dntb.gov.ua This method allows for the formation of the furan ring in a single step with broad functional group compatibility. dntb.gov.ua
Combinatorial approaches are also employed to generate libraries of related compounds. For example, the synthesis of 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones involves the reaction of 7-hydroxy-3-formyl chromone (B188151) with various substituted acetophenones, followed by cyclization with hydrazine (B178648) hydrate. researchgate.net These can then be further derivatized, for instance, by glycosylation at the C-7 hydroxyl group. researchgate.net
The synthesis of hybrid molecules is another important strategy. For example, novel 4H-chromene derivatives have been tethered to 1,2,3-triazole moieties, combining the structural features of both heterocyclic systems. researchgate.net
Impact of Substituent Effects on Reactivity, Stability, and Biological Profile
The nature and position of substituents on the furochromenone scaffold have a profound impact on the molecule's reactivity, stability, and biological activity. This is a key aspect of the structure-activity relationship (SAR) studies.
Reactivity and Stability: The aromaticity of the furan ring is modest compared to benzene, making it more susceptible to reactions. wikipedia.org The presence of electron-withdrawing or electron-donating groups on either the furan or chromenone rings can further influence this reactivity. For instance, the choice of condensing agent in the Simonis reaction (a method for chromone synthesis) can determine whether a chromone or a coumarin (B35378) is formed.
Biological Profile: The biological activity of furochromenone derivatives is highly dependent on the substituents. In a study of 4-oxo-4H-furo[2,3-h]chromene derivatives, the presence of a halogen atom on a phenyl substituent on the furan ring influenced the inhibitory effect against certain enzymes. nih.gov Similarly, electron-donating groups like methyl or methoxy (B1213986) groups at different positions also modulated the biological activity. nih.gov
In a series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazoles, a derivative with a 4-chlorophenyl substituent on the triazole ring showed the most potent cytotoxic activity against a specific cancer cell line. nih.gov This highlights the significant role that even seemingly minor changes in substitution can play in determining the biological profile of a compound.
Data Table: Examples of Substituted Chromenone Derivatives and their Reported Activities
| Compound/Derivative Class | Substituent(s) | Reported Biological Activity/Application |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | 4-phenyl at C-4, 4-chlorophenyl-triazole-methoxy at C-7 | Potent cytotoxic agent against AGS cancer cells. nih.gov |
| 7-hydroxy-3-pyrazolyl chromones | Pyrazolyl group at C-3 | Antimicrobial and antioxidant activity. researchgate.net |
| 2-(3-fluorophenyl)- and 2-(4-chlorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one | Substituted phenyl at C-2, substituted hydrazonomethyl at C-6 | Inhibition of cholinesterases, β-secretase, COX-2, and lipoxygenases. nih.gov |
| 7-hydroxychroman-2-carboxylic acid N-alkylamides | N-alkylamide at C-2 of chroman ring | Inhibition of lipid peroxidation. researchgate.net |
| 7-O-β-D-glucopyranosyloxy-3-(3-aryl-1H-pyrazol-5-yl)-4H-chromen-4-ones | O-β-D-glucopyranosyl at C-7, aryl-pyrazolyl at C-3 | Potential for enhanced solubility and bioavailability. researchgate.net |
Analytical Method Development and Validation for 7 Hydroxyfuro 4,3,2 De Chromen 4 2h One
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is a fundamental tool for the analysis of 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one, enabling its separation from complex mixtures and subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently utilized techniques for this purpose.
HPLC methods are widely employed for the determination of this compound. These methods are typically developed using a C18 stationary phase, which provides good retention and separation for this moderately polar compound. The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., with formic acid or phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile. This gradient elution allows for the effective separation of the analyte from other components in the sample matrix. Optimization of the HPLC method involves adjusting parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal peak shape, resolution, and analysis time.
UPLC, a high-pressure version of HPLC, offers significant advantages for the analysis of this compound, including higher resolution, increased sensitivity, and faster analysis times. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which leads to improved separation efficiency. The principles of method development for UPLC are similar to those for HPLC, involving the optimization of the stationary phase, mobile phase, and other chromatographic conditions. The enhanced performance of UPLC makes it particularly suitable for high-throughput analysis and for detecting low levels of the compound.
Currently, there is limited information available in the public domain regarding the application of Gas Chromatography (GC) for the analysis of this compound. The compound's polarity and relatively low volatility may necessitate derivatization to increase its thermal stability and volatility for successful GC analysis.
Optimization of Chromatographic Parameters (e.g., Stationary Phase, Mobile Phase, Temperature, Flow Rate)
The optimization of chromatographic parameters is a critical step in developing a reliable analytical method for this compound.
Stationary Phase: Reversed-phase columns, particularly C18, are the most common choice due to their ability to retain and separate moderately polar compounds like this compound.
Mobile Phase: A gradient elution using a mixture of water (often acidified) and an organic solvent (methanol or acetonitrile) is typically employed. The gradient is optimized to ensure good separation of the analyte from any interfering peaks.
Temperature: The column temperature is controlled to ensure reproducible retention times and improve peak shape.
Flow Rate: The flow rate of the mobile phase is adjusted to achieve a balance between analysis time and separation efficiency.
Table 1: Example of HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Integration of Spectroscopic Detectors in Analytical Protocols (e.g., UV-Vis, PDA)
Spectroscopic detectors are integral to HPLC and UPLC systems for the detection and quantification of this compound.
UV-Vis Detectors: These detectors measure the absorbance of the analyte at a specific wavelength. For this compound, a common detection wavelength is around 254 nm, where the compound exhibits significant absorbance.
Photodiode Array (PDA) Detectors: PDA detectors provide a significant advantage over single-wavelength UV-Vis detectors by acquiring the entire UV spectrum of the eluting peak. This allows for the confirmation of peak purity and can aid in the identification of the compound by comparing its spectrum with that of a known standard.
Method Validation Principles (e.g., Selectivity, Linearity, Accuracy, Precision, Robustness)
A developed analytical method must be validated to ensure its reliability and suitability for its intended purpose. The validation process for methods analyzing this compound follows established guidelines and includes the assessment of several key parameters:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards of known concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Natural Product Isolation and Biosynthesis of Furochromenone Structures
Identification of Natural Sources Rich in Furochromenone Compounds
Furochromenone compounds, including the specific molecule 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one, are predominantly found in a select number of plant families. The Apiaceae (Umbelliferae) and Rutaceae families are particularly well-known for producing a rich diversity of these phytochemicals. For instance, the fruits of Ammi visnaga, commonly known as khella, are a classical source of the related furochromenones khellin (B1673630) and visnagin (B192663).
While direct references to the isolation of this compound from a specific natural source are not extensively detailed in readily available literature, the compound is recognized as a key metabolite in the degradation of other furochromenones. Specifically, it is a known metabolite of visnagin. Therefore, plants and organisms that metabolize visnagin are potential, albeit indirect, sources. The study of microbial degradation of furochromenones has also identified various microorganisms capable of transforming these compounds, suggesting that microbial environments could also be considered as sources for their metabolites.
| Plant Family | Representative Genus/Species | Common Name | Notable Furochromenones |
| Apiaceae | Ammi visnaga | Khella | Khellin, Visnagin |
| Rutaceae | Ruta graveolens | Common Rue | Bergapten, Xanthotoxin |
| Moraceae | Ficus carica | Common Fig | Psoralen, Bergapten |
This table represents sources for the broader class of furochromones, as specific natural sources for this compound are less documented.
Advanced Isolation and Purification Techniques for Natural Furochromenones
The isolation and purification of furochromenones from complex plant matrices necessitate a multi-step approach that leverages advanced analytical and chromatographic techniques. The process typically commences with the extraction of the raw plant material using organic solvents of varying polarity, such as methanol (B129727), ethanol, or chloroform, to create a crude extract.
This crude extract, containing a mixture of numerous compounds, is then subjected to a series of chromatographic separations. Column chromatography, often using silica (B1680970) gel or alumina (B75360) as the stationary phase, serves as a primary fractionation method. Subsequently, more refined techniques are employed for purification. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC) with C18 columns, is instrumental in separating individual furochromenones with high resolution.
Further purification to achieve a high degree of purity often involves techniques like preparative Thin-Layer Chromatography (TLC) and recrystallization. The definitive identification and structural elucidation of the isolated compounds, including establishing the precise structure of this compound, rely on a combination of powerful spectroscopic methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS) for determining the molecular weight and fragmentation pattern, and UV-Vis spectroscopy to analyze the chromophoric system.
Elucidation of Biosynthetic Pathways Leading to Furochromenone Skeletons
The biosynthesis of the furochromenone skeleton is a complex enzymatic process that originates from the phenylpropanoid pathway, a central metabolic route in higher plants. The journey begins with the amino acid L-phenylalanine, which is converted through a series of steps into 4-coumaroyl-CoA. This intermediate is a critical branch point, leading to the formation of various flavonoids and coumarins.
The formation of the chromenone core of furochromenones proceeds via the acetate-malonate pathway. The key precursor for the furan (B31954) ring is derived from isopentenyl pyrophosphate (IPP), which originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
Q & A
Q. What are the optimal synthetic routes for 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via base-catalyzed cyclization using sodium hydroxide and hydrogen peroxide in ethanol, as demonstrated for structurally similar chromenones (e.g., 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one) . Purification typically involves recrystallization from polar aprotic solvents or column chromatography. Purity validation requires HPLC coupled with UV-Vis spectroscopy, ensuring a single peak with >95% purity. For intermediates, thin-layer chromatography (TLC) with fluorescent indicators is recommended .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and hydrogen bonding (e.g., hydroxyl groups at C7 and C3) .
- X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refinement (via programs like SHELX or Mercury) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks in the furochromenone core) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Methodological Answer :
- Cross-Validation : Compare XRD-derived torsion angles (e.g., O4–C16–C17–C22 = 119.8°) with NMR coupling constants to confirm conformational stability .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., using Gaussian) can predict spectroscopic profiles and reconcile deviations caused by dynamic effects in solution vs. solid-state structures .
- Software Tools : Mercury’s packing similarity analysis identifies polymorphism or solvent-induced structural variations .
Q. How should experimental designs for bioactivity studies account for structural features of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl or methyl groups) to assess antimicrobial efficacy, as shown in docking studies of similar chromenones .
- Bioassay Design : Use agar diffusion assays with Gram-positive/negative bacteria (e.g., E. coli and S. aureus) and MIC (Minimum Inhibitory Concentration) measurements. Correlate activity with electron-withdrawing groups (e.g., trifluoromethyl) that enhance membrane permeability .
Q. What are best practices for crystallographic refinement of 7-hydroxyfurochromenone derivatives using SHELX?
- Methodological Answer :
- Data Collection : Ensure high-resolution (<1.0 Å) data at low temperature (e.g., 223 K) to minimize thermal motion artifacts .
- Refinement Workflow :
Use SHELXD for initial phase determination in P2/c space groups .
Apply SHELXL restraints for disordered regions (e.g., hydroxyl groups) and anisotropic displacement parameters.
Validate with R-factors (<0.05) and Hirshfeld surface analysis for intermolecular interactions .
Q. How can computational docking be integrated with experimental data to analyze structure-activity relationships?
- Methodological Answer :
- Target Selection : Dock the compound into enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina, guided by crystallographic coordinates from the Protein Data Bank (PDB) .
- Validation : Compare docking scores (e.g., binding affinity ΔG) with experimental MIC values. Adjust substituents (e.g., methoxy groups at C7) to optimize hydrophobic interactions .
- Dynamic Simulations : Run molecular dynamics (MD) simulations (e.g., in GROMACS) to assess binding stability over 100 ns trajectories .
Data Contradiction Analysis
Q. How to address discrepancies in bioactivity results from different synthetic batches?
- Methodological Answer :
- Batch Consistency : Verify purity via HPLC and XRD to rule out polymorphic variations .
- Statistical Analysis : Apply ANOVA to bioassay data (n ≥ 3 replicates) to distinguish experimental noise from structural effects .
- Synthetic Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to control byproducts (e.g., propargyl bromide adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
